methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core. This bicyclic scaffold is substituted with:
- A methyl ester at position 2.
- A 4-(N,N-dimethylsulfamoyl)benzamido group at position 2.
The dimethylsulfamoyl moiety enhances solubility and may modulate target-binding affinity, while the tetramethyl groups likely improve lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-21(2)12-15-16(20(27)30-7)19(31-17(15)22(3,4)24-21)23-18(26)13-8-10-14(11-9-13)32(28,29)25(5)6/h8-11,24H,12H2,1-7H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHKIFCUCHRWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique thieno[2,3-c]pyridine core integrated with a sulfamoyl group. The molecular formula is , with a molecular weight of 356.46 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and yield of the final product.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. Studies have shown that methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido) derivatives can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its mechanisms of action.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfamoyl moiety interacts with bacterial enzymes involved in folate synthesis, similar to other known sulfonamide antibiotics.
Case Studies
- Case Study on Antibacterial Activity : A study published in Acta Pol Pharm demonstrated the efficacy of methyl sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response in bacterial inhibition.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Initial findings suggest favorable absorption characteristics and low toxicity at therapeutic doses.
Potential Applications
The unique properties of this compound position it as a candidate for further development in:
- Antibiotic Therapy : Given its antimicrobial properties.
- Cancer Research : Preliminary studies suggest potential anti-cancer activity.
- Pharmaceutical Chemistry : As a scaffold for developing new drugs targeting various diseases.
Comparison with Similar Compounds
Key Structural Trends :
- Sulfamoyl groups (e.g., dimethylsulfamoyl in the target compound) are recurrent in anti-inflammatory and antimicrobial agents .
- Ester vs. Carboxamide : The methyl ester in the target compound may enhance membrane permeability compared to carboxamide derivatives (e.g., ).
- Steric Modifications: Tetramethyl substitutions (target compound) likely reduce metabolic degradation versus mono-methylated analogues (e.g., ).
TNF-α Inhibition
- Substituents like aryl carboxamides and sulfonamides correlated with enhanced potency .
- Target Compound: The 4-(dimethylsulfamoyl)benzamido group may improve TNF-α inhibition by mimicking sulfonamide-based pharmacophores in known inhibitors .
Anti-Mycobacterial Activity
- : 2,6-Disubstituted analogues demonstrated anti-mycobacterial activity via 3D-QSAR models (CoMFA, CoMSIA). Bulky substituents at position 2 (e.g., aryl sulfonamides) enhanced activity, aligning with the target compound’s dimethylsulfamoyl group .
Physicochemical and Pharmacokinetic Properties
- For example, quaternary ammonium compounds with sulfonamide groups exhibit critical micelle concentrations (CMC) in the 0.4–8.3 mM range .
- Metabolic Stability : Tetramethyl groups at positions 5 and 7 likely reduce cytochrome P450-mediated oxidation, extending half-life relative to less substituted derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
